Divergent Metabolic Fate: No Detectable Mitochondrial Oxidation of Pentadecanedioyl-CoA
The intracellular site of β-oxidation for Pentadecanedioyl-CoA is a critical point of differentiation from monocarboxylic acyl-CoAs. A direct comparative study using rat liver preparations demonstrated that while long-chain monocarboxyl-CoAs like palmitoyl-CoA were readily oxidized by intact mitochondria, no mitochondrial dicarboxylyl-CoA oxidation could be detected [1]. This finding is consistent across multiple studies, confirming that the β-oxidation of dicarboxylic acids like the C15 precursor to this CoA ester occurs exclusively in peroxisomes [2]. This qualitative difference in metabolic fate—peroxisomal vs. mitochondrial—is a primary reason for its specialized use.
| Evidence Dimension | Mitochondrial β-oxidation activity |
|---|---|
| Target Compound Data | No detectable mitochondrial oxidation (activity not distinguishable from background) |
| Comparator Or Baseline | Long-chain monocarboxyl-CoAs (e.g., Palmitoyl-CoA) |
| Quantified Difference | Qualitative difference; activity present vs. absent |
| Conditions | Rat liver intact mitochondria assay; standard spectrophotometric measurement of NADH production [1] |
Why This Matters
This data confirms that studies on peroxisomal function or DCA metabolism cannot use standard acyl-CoAs; Pentadecanedioyl-CoA is a necessary, pathway-specific probe.
- [1] Vamecq J, Draye JP. Interactions between the omega- and beta-oxidations of fatty acids. J Biochem. 1989 May;105(5):801-5. View Source
- [2] Ferdinandusse S, Denis S, Van Roermund CW, Wanders RJ, Dacremont G. Identification of the peroxisomal β-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. J Lipid Res. 2004 Jun;45(6):1104-11. View Source
